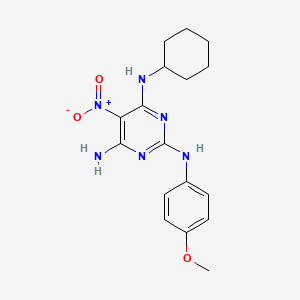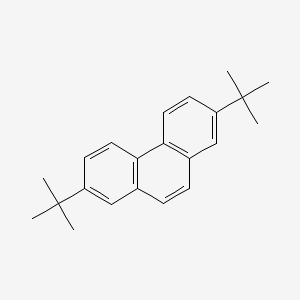
Glutaminylhistidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glutaminylhistidine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum, a bacterium widely used for amino acid production, can be genetically modified to overproduce the desired dipeptide . The fermentation process is optimized to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Glutaminylhistidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: The amide bonds in the dipeptide can be reduced to amines.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the amide bonds can yield the corresponding amines .
Applications De Recherche Scientifique
Glutaminylhistidine has several scientific research applications, including:
Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Nutrition: As a dipeptide, it can be used in dietary supplements to provide a source of amino acids.
Industry: It is used in the production of specialized peptides for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of glutaminylhistidine involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress . Additionally, it may modulate immune responses by influencing the activity of immune cells and cytokine production . The exact molecular targets and pathways involved are still under investigation, but its effects are believed to be mediated through its constituent amino acids, glutamine and histidine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to glutaminylhistidine include other dipeptides such as:
Glutaminylglycine: Composed of glutamine and glycine.
Histidylglycine: Composed of histidine and glycine.
Glutamylhistidine: Composed of glutamic acid and histidine.
Uniqueness
This compound is unique due to the specific combination of glutamine and histidine, which imparts distinct biochemical properties. For example, the presence of the imidazole ring in histidine allows for unique interactions with metal ions and other biomolecules, while glutamine provides additional stability and solubility .
Propriétés
Numéro CAS |
104018-08-8 |
|---|---|
Formule moléculaire |
C11H17N5O4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H17N5O4/c12-7(1-2-9(13)17)10(18)16-8(11(19)20)3-6-4-14-5-15-6/h4-5,7-8H,1-3,12H2,(H2,13,17)(H,14,15)(H,16,18)(H,19,20)/t7-,8-/m0/s1 |
Clé InChI |
JZOYFBPIEHCDFV-YUMQZZPRSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B14144419.png)
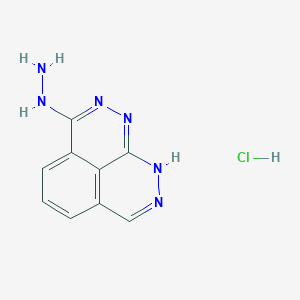
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
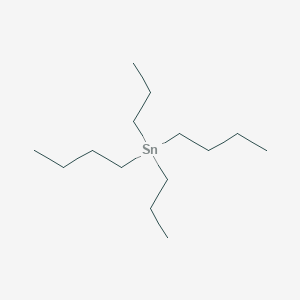
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)

![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
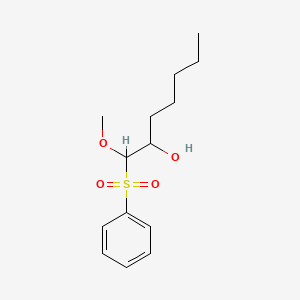
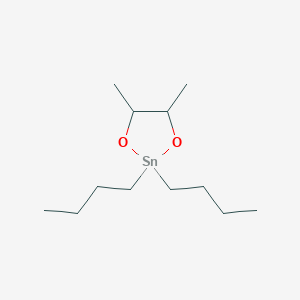
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
